Cas no 2018710-48-8 (1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride)

1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride
- 2018710-48-8
- EN300-1143125
-
- インチ: 1S/C6H8ClF3O2S/c7-13(11,12)5(1-2-5)3-4-6(8,9)10/h1-4H2
- InChIKey: MNZJQQRWUZPMQZ-UHFFFAOYSA-N
- SMILES: ClS(C1(CCC(F)(F)F)CC1)(=O)=O
計算された属性
- 精确分子量: 235.9885628g/mol
- 同位素质量: 235.9885628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- XLogP3: 2.6
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143125-5g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1143125-0.05g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1143125-0.5g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1143125-0.25g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1143125-0.1g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1143125-1g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1143125-10g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1143125-1.0g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143125-2.5g |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride |
2018710-48-8 | 95% | 2.5g |
$2351.0 | 2023-10-26 |
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chloride 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
1-(3,3,3-trifluoropropyl)cyclopropane-1-sulfonyl chlorideに関する追加情報
Comprehensive Overview of 1-(3,3,3-Trifluoropropyl)cyclopropane-1-sulfonyl chloride (CAS No. 2018710-48-8)
1-(3,3,3-Trifluoropropyl)cyclopropane-1-sulfonyl chloride (CAS No. 2018710-48-8) is a specialized organofluorine compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyclopropane ring and a sulfonyl chloride functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly for designing enzyme inhibitors and receptor modulators due to its ability to enhance metabolic stability and binding affinity.
The compound's trifluoropropyl moiety is a key contributor to its lipophilicity and electron-withdrawing properties, which are critical in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles of target molecules. Recent studies highlight its utility in covalent drug design, where the sulfonyl chloride group enables selective binding to cysteine residues in proteins. This aligns with the growing demand for precision medicine and targeted therapies, addressing challenges like drug resistance in oncology and infectious diseases.
From an industrial perspective, 2018710-48-8 is synthesized via multistep organic reactions, often involving cyclopropanation followed by sulfonylation. Its purity and stability are rigorously controlled using advanced analytical techniques such as HPLC and NMR spectroscopy. Manufacturers emphasize scalability and green chemistry principles to reduce environmental impact, responding to the global push for sustainable chemical production.
Emerging trends in AI-driven molecular modeling have further amplified interest in this compound. Computational tools predict its reactivity in click chemistry and bioorthogonal reactions, accelerating the development of next-generation therapeutics. Frequently searched terms like "fluorinated building blocks" and "sulfonyl chloride applications" reflect its relevance in modern medicinal chemistry.
In summary, 1-(3,3,3-Trifluoropropyl)cyclopropane-1-sulfonyl chloride exemplifies the intersection of structural innovation and practical utility. Its role in advancing high-value chemical synthesis and addressing biomedical challenges positions it as a compound of enduring scientific and commercial importance.
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